3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one
Overview
Description
3-(4-Benzoylpiperazine-1-carbonyl)coumarin is a synthetic organic compound that belongs to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-(4-Benzoylpiperazine-1-carbonyl)coumarin consists of a coumarin core linked to a benzoylpiperazine moiety, which imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 3-(4-Benzoylpiperazine-1-carbonyl)coumarin typically involves the reaction of coumarin derivatives with benzoylpiperazine under specific conditions. One common method is the condensation reaction between 4-benzoylpiperazine and coumarin-3-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
3-(4-Benzoylpiperazine-1-carbonyl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Benzoylpiperazine-1-carbonyl)coumarin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-(4-Benzoylpiperazine-1-carbonyl)coumarin involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit carbonic anhydrase, affecting pH regulation and ion transport within cells. Additionally, it can target signaling pathways such as PI3K/Akt/mTOR, which are involved in cell growth and survival .
Comparison with Similar Compounds
3-(4-Benzoylpiperazine-1-carbonyl)coumarin can be compared with other coumarin derivatives, such as:
Coumarin-3-carboxylic acid: Similar in structure but lacks the benzoylpiperazine moiety, leading to different biological activities.
3-(Bromoacetyl)coumarin: Contains a bromoacetyl group instead of the benzoylpiperazine moiety, resulting in distinct chemical reactivity and applications.
Coumarin-thiazole hybrids: These compounds combine coumarin with thiazole, offering unique properties for medicinal chemistry.
The uniqueness of 3-(4-Benzoylpiperazine-1-carbonyl)coumarin lies in its specific structure, which imparts a combination of chemical stability and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(4-benzoylpiperazine-1-carbonyl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-19(15-6-2-1-3-7-15)22-10-12-23(13-11-22)20(25)17-14-16-8-4-5-9-18(16)27-21(17)26/h1-9,14H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJQFYCTDMHHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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